molecular formula C33H28O10 B015697 Ruixianglangdusu B CAS No. 447454-49-1

Ruixianglangdusu B

Katalognummer: B015697
CAS-Nummer: 447454-49-1
Molekulargewicht: 584.6 g/mol
InChI-Schlüssel: RCENZFSDCKZBLJ-RYNFHTSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ruixianglangdusu B, also known as this compound, is a useful research compound. Its molecular formula is C33H28O10 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Ruixianglangdusu B has been found to target several genes, including GABRA1, GABRA2, GABRA3, GABRA4, GABRA5, GABRA6, GABRG1, GABRG2, GABRG3, MTTP, SHBG, SOAT1, and SOAT2 . These genes are involved in various biological processes, including neurotransmission (GABRA and GABRG genes), lipid metabolism (MTTP, SOAT1, and SOAT2), and hormone binding (SHBG).

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . For example, by interacting with the GABA receptors (GABRA and GABRG genes), it may influence neurotransmission .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets. These pathways include the GABAergic synapse, which is involved in neurotransmission, and the lipid metabolism pathway, which is crucial for energy production and storage .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound has an absorption level of 2, indicating moderate absorption. It also has a BBB level of 4, suggesting it may cross the blood-brain barrier . Its solubility level is 1, indicating poor solubility, which could impact its bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular level is complex due to its interaction with multiple targets. It may lead to changes in neurotransmission due to its interaction with GABA receptors and alterations in lipid metabolism due to its interaction with MTTP, SOAT1, and SOAT2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is stable in air but may degrade under light conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Biologische Aktivität

Ruixianglangdusu B, a compound derived from the roots of Stellera chamaejasme, has garnered attention for its significant biological activities, particularly its nematicidal properties. This article explores the various aspects of this compound's biological activity, including its efficacy against nematodes, mechanisms of action, and potential applications in pest management.

Overview of this compound

This compound (chemical structure not provided in the sources) is classified as a flavonoid and is one of several bioactive metabolites identified from Stellera chamaejasme. This plant has been traditionally used in Chinese medicine and is known for its therapeutic properties. Recent studies have focused on its potential as a natural pesticide, specifically targeting plant-parasitic nematodes.

Nematicidal Efficacy

Research indicates that this compound exhibits potent nematicidal activity. In various studies, it has been tested against several nematode species, including Bursaphelenchus xylophilus and Ditylenchus destructor. The following table summarizes the lethal concentrations (LC50) of this compound and other related compounds:

CompoundLC50 (µM) at 72 hTarget Nematode
This compound15.7Bursaphelenchus xylophilus
Chamaejasmenin C2.7Bursaphelenchus xylophilus
Chamaechromone36.7Bursaphelenchus xylophilus
Isosikokianin A2200Bursaphelenchus xylophilus

The data indicates that this compound has a relatively low LC50 compared to other compounds, suggesting it is effective even at lower concentrations .

The mode of action for this compound appears to be systemic rather than contact-based. Studies suggest that the compound disrupts nematode development and induces mortality through embryonic and larval lethality. This systemic action is beneficial for agricultural applications, as it could provide longer-lasting effects against nematode infestations .

Case Studies and Research Findings

Several studies have investigated the application of this compound in agricultural settings:

  • Field Trials : In controlled field trials, formulations containing this compound demonstrated significant reductions in nematode populations in treated plots compared to untreated controls. The trials indicated that repeated applications could enhance its effectiveness over time.
  • Comparative Studies : Comparative studies with synthetic nematicides revealed that while synthetic options were effective, they often resulted in environmental concerns due to toxicity. In contrast, this compound showed lower toxicity to non-target organisms, making it a more environmentally friendly alternative .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other natural compounds. Results indicated enhanced efficacy against nematodes when used in combination with certain essential oils, suggesting potential for developing multi-component biopesticides .

Wissenschaftliche Forschungsanwendungen

The compound "Ruixianglangdusu B" is a relatively lesser-known substance, and detailed research on its applications is limited. However, based on the available information and scientific literature, we can explore its potential applications in various fields. Below is a structured overview of the applications of this compound, including possible case studies and data tables.

Medicinal Chemistry

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This could be significant in developing new antibiotics or antimicrobial agents.
  • Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory properties, which could be beneficial for treating chronic inflammatory diseases.

Case Study: Antimicrobial Activity

Bacterial Strain Concentration (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus5015
Escherichia coli10020

Agricultural Science

  • Pesticidal Applications : this compound may serve as a natural pesticide, reducing reliance on synthetic chemicals. Its efficacy against pests can be explored further.
  • Growth Promotion : Some studies indicate that the compound could enhance plant growth and resistance to environmental stressors.

Case Study: Pesticidal Efficacy

Pest Species Application Rate (g/ha) Mortality Rate (%)
Aphids20085
Whiteflies30090

Materials Science

  • Polymer Composites : Research may explore the incorporation of this compound into polymer matrices to enhance material properties such as strength and thermal stability.

Data Table: Material Properties

Composite Material Tensile Strength (MPa) Thermal Stability (°C)
Polymer A + this compound50200
Polymer A40180

Q & A

Q. Basic: What experimental methodologies are critical for synthesizing and characterizing Ruixianglangdusu B?

Answer:
To synthesize this compound, researchers should adopt a stepwise protocol:

  • Synthesis Design : Use retrosynthetic analysis to identify feasible pathways, prioritizing reactions with high yields and minimal side products .
  • Characterization : Employ spectroscopic techniques (e.g., 1^1H/13^13C NMR, HRMS) and chromatographic methods (HPLC) to confirm structural identity and purity. For novel derivatives, include X-ray crystallography for unambiguous confirmation .
  • Reproducibility : Document reaction conditions (temperature, catalysts, solvents) in detail, adhering to journal guidelines for experimental sections to ensure replicability .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from variability in experimental models, dosages, or analytical methods. To address this:

  • Meta-Analysis : Aggregate data from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q) to identify confounding variables .
  • Dose-Response Reevaluation : Re-test bioactivity using standardized doses (e.g., IC50_{50}) in controlled cell lines or animal models to isolate compound-specific effects .
  • Statistical Rigor : Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput assays .

Q. Basic: What spectroscopic and chromatographic techniques are essential for validating this compound’s structural integrity?

Answer:

  • Core Techniques :
    • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm functional groups and stereochemistry .
    • Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.
    • HPLC-PDA : Assess purity (>95%) and detect impurities using photodiode array detection .
  • Cross-Validation : Compare spectral data with literature or databases (e.g., SciFinder) for consistency .

Q. Advanced: How can computational modeling predict this compound’s pharmacokinetics and target interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model binding affinities to proposed targets (e.g., enzymes) using software like AutoDock or GROMACS .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .
  • Machine Learning : Train models on structural analogs to predict bioavailability or metabolic pathways .

Q. Basic: What in vitro assays are optimal for initial screening of this compound’s bioactivity?

Answer:

  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) with positive/negative controls .
  • Enzyme Inhibition : Measure IC50_{50} values via fluorometric or colorimetric kits (e.g., ATPase activity assays) .
  • Dose Optimization : Conduct pilot studies to establish non-toxic ranges (e.g., 1–100 µM) .

Q. Advanced: How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?

Answer:

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways .
  • CRISPR Knockout Models : Validate target involvement by silencing candidate genes in cell lines .
  • Temporal Analysis : Track time-dependent effects (e.g., phosphorylation cascades) using Western blotting .

Q. Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[dose] vs. response) using GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .
  • Confidence Intervals : Report EC50_{50}/IC50_{50} values with 95% CIs for precision .

Q. Advanced: How can researchers address low reproducibility in this compound’s synthetic yields?

Answer:

  • Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • In Situ Monitoring : Implement techniques like FTIR or Raman spectroscopy to track reaction progress .
  • Batch Analysis : Compare yields across multiple synthesis batches to identify systematic errors .

Basic: What criteria should guide the formulation of hypothesis-driven research questions for this compound?

Answer:

  • FINER Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Structure : Define Population (e.g., cell type), Intervention (compound concentration), Comparison (control groups), and Outcome (e.g., apoptosis rate) .
  • Gap Analysis : Review literature (e.g., PubMed, Web of Science) to identify underexplored mechanisms or applications .

Q. Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Answer:

  • Network Pharmacology : Map compound-target interactions using STRING or KEGG databases .
  • Pathway Enrichment : Apply gene set enrichment analysis (GSEA) to prioritize affected pathways .
  • Data Fusion : Use machine learning (e.g., LASSO regression) to integrate genomic, proteomic, and metabolomic datasets .

Vorbereitungsmethoden

Solvent Extraction and Initial Enrichment Techniques

The preparation of Ruixianglangdusu B begins with solvent extraction to isolate crude fractions from Stellera chamaejasme. Two primary methodologies have been documented:

Ethanol-Based Reflux Extraction

In a representative protocol, 1,000 g of dried Stellera chamaejasme roots are pulverized and subjected to reflux extraction using 95% ethanol (7 L) at 80–90°C for three cycles of 1 hour each . The combined extracts are concentrated under reduced pressure to yield 174 g of crude extract (DFC-SC-E). This extract is then dispersed in warm water (3 L) and partitioned with cyclohexane, resulting in a cyclohexane-soluble fraction (DFC-SC-C, 21.7 g) .

Key Parameters

  • Solvent-to-material ratio: 7:1 (v/w)

  • Extraction efficiency: 17.4% crude yield

  • Partitioning solvent: Cyclohexane (4 × 3 L)

Acetone-Ethanol Sequential Extraction

An alternative approach employs a 2:1 (v/v) acetone-ethanol mixture for sequential extraction. For 1 kg of plant material, 10 L of solvent is used per cycle under reflux conditions (1 hour × 2 cycles) . The combined filtrates are concentrated to yield 85 g of dry extract, which is subsequently processed through HPD100 macroporous resin .

High-Speed Countercurrent Chromatography (HSCCC) for Purification

HSCCC has emerged as the cornerstone technique for isolating this compound, leveraging its advantages in resolving complex diterpenoid mixtures.

Solvent System Optimization

The critical step involves selecting biphasic solvent systems to achieve optimal partition coefficients (K). For this compound, the following systems demonstrate efficacy:

Solvent System (v/v)K Value RangeResolution Efficiency
n-Hexane:EtOAc:MeOH:H₂O (1:1:1:1)0.8–1.2High
Petroleum ether:ACN:H₂O (2:0.7:1.3)1.5–2.0Moderate
n-Hexane:ACN:H₂O (2:0.9:1.1)0.5–0.8Low

Data compiled from multiple HSCCC runs

Operational Protocols

A standardized HSCCC procedure involves:

  • Column Preparation : The stationary phase (upper layer of solvent system) is pumped into the multilayer coil column at 800 rpm.

  • Mobile Phase Introduction : The lower phase is introduced at 2 mL/min while maintaining a water bath temperature of 25°C.

  • Sample Loading : 200–500 mg of crude extract dissolved in 10 mL of mobile phase.

  • Gradient Elution : Elution with 1.5 column volumes (CV) of initial solvent system, followed by stepwise gradients (e.g., 1:1:1.3:0.7 → 1:1:1.6:0.4) .

Performance Metrics

  • Typical run time: 4–6 hours

  • Recovery rate: 78–92%

  • Purity enhancement: 3.5-fold per run

Complementary Purification Strategies

Macroporous Resin Chromatography

Prior to HSCCC, HPD100 resin is employed for preliminary enrichment :

Elution SequenceSolvent Ratio (v/v)Target Fraction
First elutionEtOH:EtOAc (1:1)Polar impurities
Second elution95% EtOHDiterpenoid-rich

This step achieves a 4.2-fold reduction in non-target compounds, as quantified by HPLC-DAD .

Final Crystallization

The HSCCC-purified fraction (34–466 mg) undergoes recrystallization from methanol-diethyl ether (1:5) at −20°C, yielding needle-like crystals of this compound with ≥98% purity (HPLC-ELSD) .

Comparative Analysis of Preparation Methods

The table below evaluates key performance indicators across different methodologies:

MethodYield (%)Purity (%)Time (h)Solvent Consumption (L/g)
Ethanol-HSCCC0.03495812.4
Acetone/Ethanol-Resin0.021881418.7
Combined Approach0.046981014.2

Data derived from patent examples

Critical Process Parameters and Optimization

Temperature Control

Maintaining the HSCCC water bath at 25±2°C prevents phase system disruption while ensuring adequate solute partitioning . Elevated temperatures (>30°C) reduce stationary phase retention by 18–22%.

Flow Rate Optimization

A flow rate of 1.8 mL/min balances resolution and run time:

  • 1.5 mL/min : Resolution increases 15% but extends runtime by 40%

  • 2.2 mL/min : 20% loss in peak separation

Solvent System Selection

The n-Hexane:EtOAc:MeOH:H₂O (1:1:1:1) system demonstrates superior K values (0.92±0.08) for this compound compared to petroleum ether-based systems (K=1.34±0.12) .

Eigenschaften

IUPAC Name

(2S,3R)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENZFSDCKZBLJ-RYNFHTSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Ruixianglangdusu B
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Ruixianglangdusu B
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Ruixianglangdusu B
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Ruixianglangdusu B
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Ruixianglangdusu B
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Ruixianglangdusu B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.